molecular formula C20H22N2O3 B4706603 4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B4706603
M. Wt: 338.4 g/mol
InChI Key: AGBLPXVUCDCDMZ-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with an ethyl group and a morpholine-4-carbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of 4-(morpholine-4-carbonyl)benzoic acid, which is then coupled with 4-ethylbenzoyl chloride under basic conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzoic acid.

    Reduction: 4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine-4-carbonyl group but differs in the boronic acid moiety.

    4-ethylmorpholine: Contains the ethyl and morpholine groups but lacks the benzamide core.

    N-ethylmorpholine: Similar in structure but with different functional groups.

Uniqueness

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-15-3-5-16(6-4-15)19(23)21-18-9-7-17(8-10-18)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBLPXVUCDCDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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